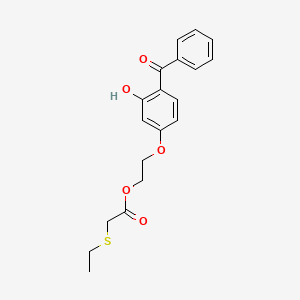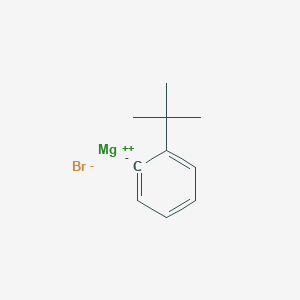![molecular formula C27H19BrN2O2 B14491808 Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- CAS No. 64516-26-3](/img/structure/B14491808.png)
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a benzoquinoline core substituted with bromophenyl, ethylphenyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- involves its interaction with specific molecular targets. The nitro group, for example, can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzo[f]quinoline: The parent compound without the additional substituents.
3-(4-Bromophenyl)quinoline: Lacks the ethylphenyl and nitro groups.
1-(4-Ethylphenyl)quinoline: Lacks the bromophenyl and nitro groups.
Uniqueness
The unique combination of bromophenyl, ethylphenyl, and nitro groups in Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities. These features make it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
64516-26-3 |
|---|---|
分子式 |
C27H19BrN2O2 |
分子量 |
483.4 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitrobenzo[f]quinoline |
InChI |
InChI=1S/C27H19BrN2O2/c1-2-17-6-8-18(9-7-17)22-16-24(19-10-13-21(28)14-11-19)29-23-15-12-20-4-3-5-25(30(31)32)26(20)27(22)23/h3-16H,2H2,1H3 |
InChIキー |
HZXISDSUZIOYHX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=CC=C4[N+](=O)[O-])C=C3)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


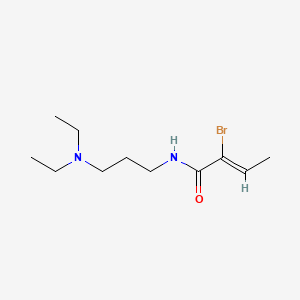

![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
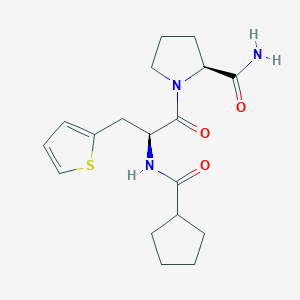

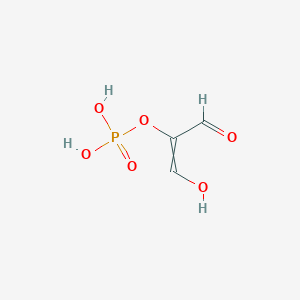
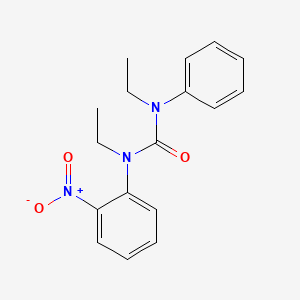


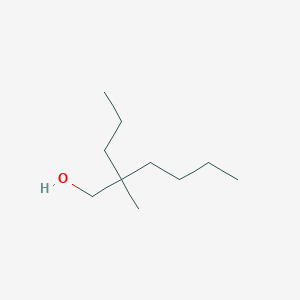
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
